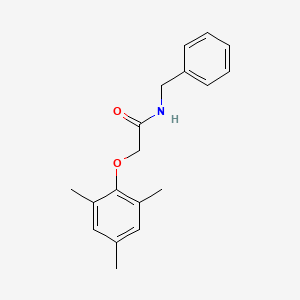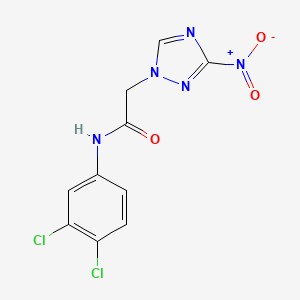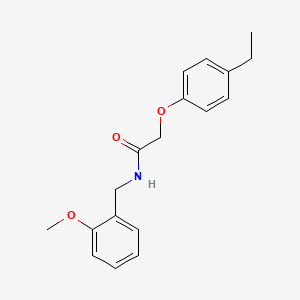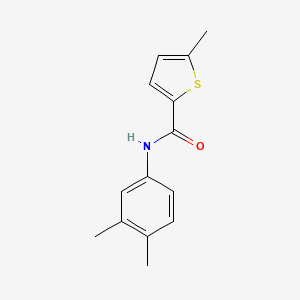
N,N-diallyl-2-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-2-(4-fluorophenyl)acetamide, also known as DAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAA is a derivative of acetamide and is synthesized through a multi-step process involving different chemical reactions.
作用机制
The mechanism of action of N,N-diallyl-2-(4-fluorophenyl)acetamide is not fully understood, but it is believed to involve modulation of the activity of GABA-A receptors. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of GABA-A receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neuronal excitability.
Biochemical and Physiological Effects
N,N-diallyl-2-(4-fluorophenyl)acetamide has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In animal studies, N,N-diallyl-2-(4-fluorophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and to decrease pain sensitivity. N,N-diallyl-2-(4-fluorophenyl)acetamide has also been shown to reduce the frequency and severity of seizures in animal models of epilepsy.
实验室实验的优点和局限性
N,N-diallyl-2-(4-fluorophenyl)acetamide has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential as a tool for studying the role of GABA-A receptors in neurological disorders. However, N,N-diallyl-2-(4-fluorophenyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N,N-diallyl-2-(4-fluorophenyl)acetamide. One potential direction is to investigate the potential of N,N-diallyl-2-(4-fluorophenyl)acetamide as a drug candidate for the treatment of neuropathic pain and epilepsy. Another potential direction is to investigate the use of N,N-diallyl-2-(4-fluorophenyl)acetamide as a monomer for the synthesis of polymers with unique properties. Additionally, further research is needed to fully understand the mechanism of action of N,N-diallyl-2-(4-fluorophenyl)acetamide and its potential as a tool for studying the role of GABA-A receptors in neurological disorders.
合成方法
The synthesis of N,N-diallyl-2-(4-fluorophenyl)acetamide involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with allylamine, followed by the reduction of the resulting imine to form the corresponding amine. The amine is then reacted with acetyl chloride to form N-acetyl-4-fluoroaniline, which is subsequently reacted with allyl bromide to form N,N-diallyl-4-fluoroaniline. Finally, N,N-diallyl-4-fluoroaniline is reacted with acetic anhydride to form N,N-diallyl-2-(4-fluorophenyl)acetamide.
科学研究应用
N,N-diallyl-2-(4-fluorophenyl)acetamide has been investigated for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. In medicinal chemistry, N,N-diallyl-2-(4-fluorophenyl)acetamide has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N,N-diallyl-2-(4-fluorophenyl)acetamide has also been investigated for its potential as a drug candidate for the treatment of neuropathic pain and epilepsy.
In neuroscience, N,N-diallyl-2-(4-fluorophenyl)acetamide has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. N,N-diallyl-2-(4-fluorophenyl)acetamide has also been investigated for its potential as a tool for studying the role of GABA-A receptors in neurological disorders.
In material science, N,N-diallyl-2-(4-fluorophenyl)acetamide has been investigated for its potential as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and electrical conductivity.
属性
IUPAC Name |
2-(4-fluorophenyl)-N,N-bis(prop-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-3-9-16(10-4-2)14(17)11-12-5-7-13(15)8-6-12/h3-8H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGMCSCEMFCFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5771844.png)


![methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771857.png)


![3-{2-[(4-tert-butylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5771892.png)


![N-(2,6-dimethylphenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5771936.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5771950.png)
![1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane](/img/structure/B5771961.png)
